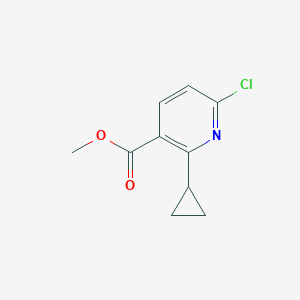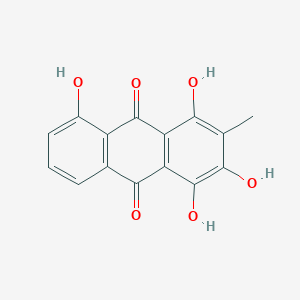![molecular formula C28H39F2N7O7 B13144404 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.
Scientific Research Applications
5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the pathway involved. For example, the compound may bind to a particular enzyme, inhibiting its activity and thereby affecting a specific biochemical pathway. Alternatively, it may interact with a receptor, modulating its signaling activity and leading to changes in cellular function.
Comparison with Similar Compounds
When compared to similar compounds, 5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazadecenoic acids or pyrazinyl derivatives, each with their own distinct properties and applications. The specific arrangement of functional groups in this compound may confer unique reactivity or biological activity, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C28H39F2N7O7 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
tert-butyl N-[N'-[2-[[2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetyl]amino]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C28H39F2N7O7/c1-18-15-32-21(33-17-28(29,30)19-11-9-8-10-12-19)22(39)37(18)16-20(38)31-13-14-42-36-23(34-24(40)43-26(2,3)4)35-25(41)44-27(5,6)7/h8-12,15H,13-14,16-17H2,1-7H3,(H,31,38)(H,32,33)(H2,34,35,36,40,41) |
InChI Key |
URRYSDVAQGPLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1CC(=O)NCCON=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NCC(C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
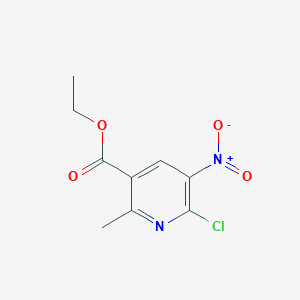
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
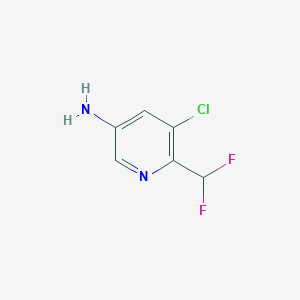
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
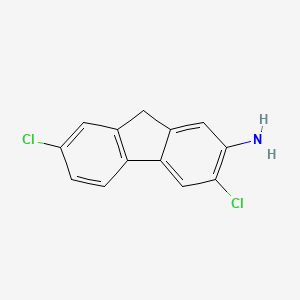
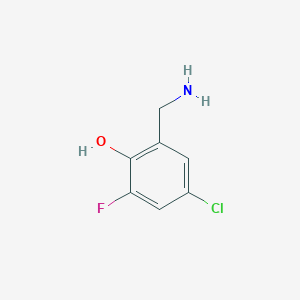
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
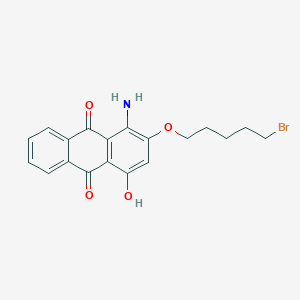
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)

